Ethyl 3-amino-5-phenylthiophene-2-carboxylate
CAS No.: 88534-50-3
Cat. No.: VC1707630
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88534-50-3 |
---|---|
Molecular Formula | C13H13NO2S |
Molecular Weight | 247.31 g/mol |
IUPAC Name | ethyl 3-amino-5-phenylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
Standard InChI Key | ALFMTFUIVUKCCM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N |
Canonical SMILES | CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N |
Introduction
Chemical Structure and Properties
Molecular Identification
Ethyl 3-amino-5-phenylthiophene-2-carboxylate is a substituted thiophene with the molecular formula C₁₃H₁₃NO₂S and a molecular weight of 247.31 g/mol . This compound is registered with CAS number 88534-50-3 . The structure consists of a five-membered thiophene ring with one sulfur atom, featuring three key substituents: an amino group at the 3-position, a phenyl ring at the 5-position, and an ethyl carboxylate group at the 2-position.
Physical Properties
The physical properties of Ethyl 3-amino-5-phenylthiophene-2-carboxylate have been experimentally determined and computationally predicted, as summarized in Table 1.
Table 1: Physical Properties of Ethyl 3-amino-5-phenylthiophene-2-carboxylate
Property | Value | Source |
---|---|---|
Melting Point | 104-105°C | Experimental |
Boiling Point | 449.6±45.0°C | Predicted |
Density | 1.231±0.06 g/cm³ | Predicted |
pKa | 1.71±0.10 | Predicted |
Appearance | White to yellow powder | Experimental |
Structural Identifiers
Modern chemical databases provide various structural identifiers for precise identification of this compound, facilitating research and information exchange.
Table 2: Structural Identifiers of Ethyl 3-amino-5-phenylthiophene-2-carboxylate
Identifier Type | Value |
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Canonical SMILES | CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N |
InChI | InChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
InChI Key | ALFMTFUIVUKCCM-UHFFFAOYSA-N |
Synthesis Methods
Laboratory Synthetic Routes
Several synthetic routes have been developed for Ethyl 3-amino-5-phenylthiophene-2-carboxylate, with the most common involving the reaction of 2-Propenenitrile, 3-bromo-3-phenyl-, (2Z)- with Ethyl Thioglycolate.
Table 3: Optimized Synthetic Conditions
Reagents | Conditions | Yield | Reference |
---|---|---|---|
2-Propenenitrile, 3-bromo-3-phenyl-, (2Z)- + Ethyl Thioglycolate | With sodium ethanolate in ethanol at 20-70°C for 12h; Inert atmosphere | 86% |
The reaction typically proceeds under basic conditions, with sodium ethanolate serving as the base in ethanol. Maintaining an inert atmosphere is critical to prevent oxidation of reactive intermediates .
Chemical Reactions and Reactivity
Key Reaction Types
Ethyl 3-amino-5-phenylthiophene-2-carboxylate can participate in various chemical transformations owing to its functional groups:
Oxidation Reactions
The thiophene ring can undergo oxidation, particularly at the sulfur atom, resulting in sulfoxides or sulfones. Common oxidizing agents include potassium permanganate in acidic medium.
Reduction Reactions
The ester group can be reduced to alcohols using appropriate reducing agents. The most common reducing agents include lithium aluminum hydride in anhydrous ether.
Hydrolysis Reactions
The ethyl carboxylate group can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction is demonstrated in research where Ethyl 3-amino-5-phenylthiophene-2-carboxylate is converted to 3-amino-5-phenylthiophene-2-carboxylic acid .
Table 4: Hydrolysis Reaction Conditions
Substitution Reactions
The amino group can participate in various substitution reactions, enabling functionalization at the 3-position. This reactivity has been exploited to create derivatives with enhanced biological activity .
Derivatization for Biological Applications
One significant application of Ethyl 3-amino-5-phenylthiophene-2-carboxylate in synthetic chemistry is the preparation of N-(5-phenylthien-3-yl)amidrazone-2-carboxylates. These derivatives have been evaluated for their antitumor activity against various cancer cell lines, including colon (RKO), breast (MCF-7), and cervical (HeLa) cancer cells .
Research Applications
Pharmaceutical Development
Ethyl 3-amino-5-phenylthiophene-2-carboxylate serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders . Its structural features enable effective interaction with biological targets, making it valuable in medicinal chemistry.
Anti-cancer Research
Recent research has focused on developing derivatives of Ethyl 3-amino-5-phenylthiophene-2-carboxylate for anti-cancer applications. Specifically, 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-5-aryl/heteroaryl thiophene derivatives have shown promise as tubulin polymerization inhibitors that bind at the colchicine site .
The biological evaluation of these derivatives demonstrated significant antiproliferative activity against various cancer cell lines:
Table 5: Antiproliferative Activity of Selected Derivatives
These compounds inhibited tubulin polymerization with IC₅₀ values comparable to established anti-cancer agents and induced apoptosis in cancer cells .
Material Science Applications
In material science, Ethyl 3-amino-5-phenylthiophene-2-carboxylate is being explored for its potential in developing conductive polymers. Research has shown that incorporating this compound into polymer matrices enhances conductivity and thermal stability, making it suitable for applications in organic electronics and photovoltaic devices .
Analytical Chemistry
Biological Activity and Mechanism of Action
Antimicrobial and Anti-inflammatory Properties
Research indicates that Ethyl 3-amino-5-phenylthiophene-2-carboxylate exhibits both anti-inflammatory and antimicrobial properties. These effects are attributed to the compound's ability to:
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Inhibit enzymes involved in inflammatory processes
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Modulate receptor activities influencing various signaling pathways
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Reduce the production of pro-inflammatory cytokines in cell cultures
Anti-cancer Mechanism
The anti-cancer activity of derivatives based on Ethyl 3-amino-5-phenylthiophene-2-carboxylate involves interaction with tubulin, a crucial component of the mitotic spindle during cell division . Molecular docking studies have revealed that:
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The trimethoxyphenyl unit of derivatives places in proximity to βCys241 of tubulin
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An intramolecular hydrogen bond forms between the anilino and carbonyl groups
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The ester group forms a hydrogen bond with βAla250, further stabilizing the compound-tubulin complex
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The 5-phenyl ring sits deep in a small hydrophobic pocket, interacting with hydrophobic amino acids Met259, Thr314, Val181, and others
This binding mechanism disrupts tubulin polymerization, preventing proper formation of the mitotic spindle and ultimately leading to cell cycle arrest and apoptosis.
Structure-Activity Relationships
Effects of Structural Modifications
Research on derivatives of Ethyl 3-amino-5-phenylthiophene-2-carboxylate has revealed important structure-activity relationships that influence biological activity:
Effect of Ester Group
The 2-methoxycarbonyl derivatives are generally more potent than 2-ethoxycarbonyl analogs, indicating that the size of the alkoxy group affects biological activity .
Effect of Substituents at Position 5
The nature of the group at position 5 significantly impacts activity. Studies have shown that:
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Replacement of the phenyl ring with a bioisosteric thien-2'-yl ring increases antiproliferative activity
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Substitution on the phenyl ring with different groups affects potency in the following order: Me > OMe > F > Cl = NO₂ > CF₃ > OEt
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Electron-donating groups at the para-position (methyl, methoxy) generally confer higher cytostatic activity than electron-withdrawing groups (fluoro, chloro)
Table 6: Effect of Substitution at the Phenyl Ring
These findings suggest that the space for accommodating substituents on the phenyl ring is limited and that the ring is recognized by tubulin in a highly specific manner .
Cytotoxicity Profile
Evaluations of selected derivatives in normal human cells (peripheral blood lymphocytes) revealed favorable selectivity profiles:
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